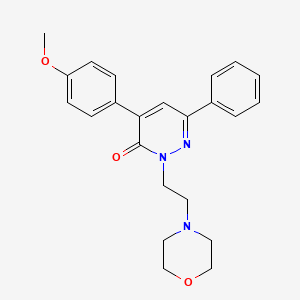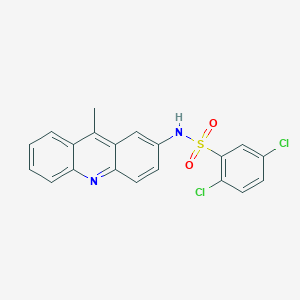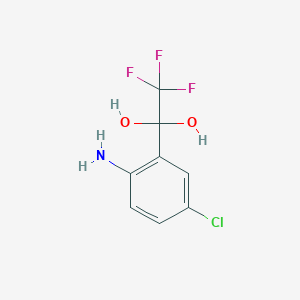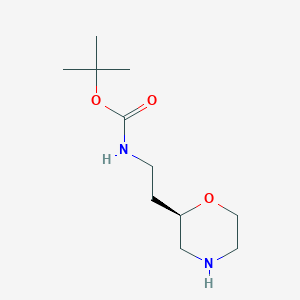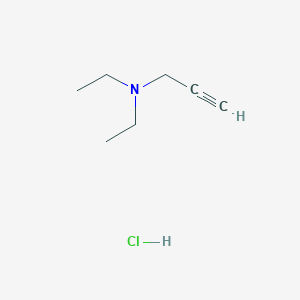
N,N-Diethylprop-2-yn-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethylprop-2-yn-1-amine hydrochloride is a chemical compound with the molecular formula C7H14ClN It is a derivative of propynylamine, characterized by the presence of diethyl groups attached to the nitrogen atom and a hydrochloride salt form
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethylprop-2-yn-1-amine hydrochloride typically involves the alkylation of propynylamine with diethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: Propynylamine and diethylamine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the alkylation process.
Reaction: The propynylamine reacts with diethylamine to form N,N-Diethylprop-2-yn-1-amine.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as:
Batch or Continuous Processing: Depending on the scale of production, either batch or continuous processing methods may be employed.
Purification: The crude product is purified using techniques such as recrystallization or distillation to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethylprop-2-yn-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield oxides or other oxygen-containing compounds.
Reduction: May produce amines or other reduced forms.
Substitution: Can result in a wide range of substituted derivatives.
Aplicaciones Científicas De Investigación
N,N-Diethylprop-2-yn-1-amine hydrochloride has several applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of N,N-Diethylprop-2-yn-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interacting with specific receptors or enzymes in biological systems.
Modulating Pathways: Influencing biochemical pathways and cellular processes.
Chemical Interactions: Participating in chemical reactions that alter the function or structure of target molecules.
Comparación Con Compuestos Similares
N,N-Diethylprop-2-yn-1-amine hydrochloride can be compared with other similar compounds, such as:
N,N-Dimethylprop-2-yn-1-amine hydrochloride: Similar structure but with methyl groups instead of ethyl groups.
N,N-Diethylprop-2-yn-1-amine: The free base form without the hydrochloride salt.
Prop-2-yn-1-amine hydrochloride: Lacks the diethyl groups, making it less bulky and potentially less reactive.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
23123-80-0 |
|---|---|
Fórmula molecular |
C7H14ClN |
Peso molecular |
147.64 g/mol |
Nombre IUPAC |
N,N-diethylprop-2-yn-1-amine;hydrochloride |
InChI |
InChI=1S/C7H13N.ClH/c1-4-7-8(5-2)6-3;/h1H,5-7H2,2-3H3;1H |
Clave InChI |
MJTCIDWBSKCCKK-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC#C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6-methyl-4-oxo-, ethyl ester](/img/structure/B12925348.png)
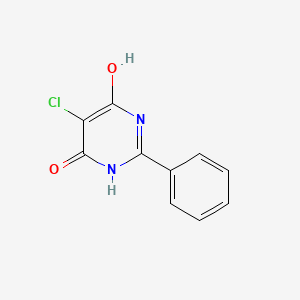
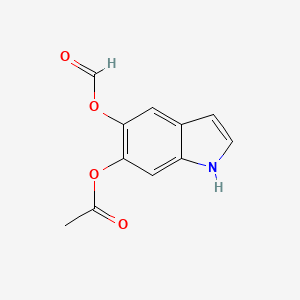
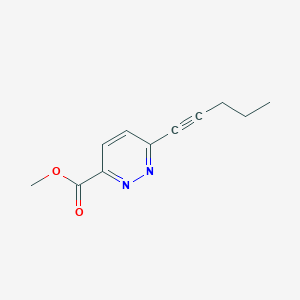
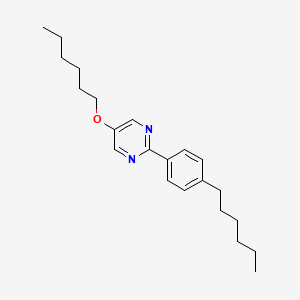
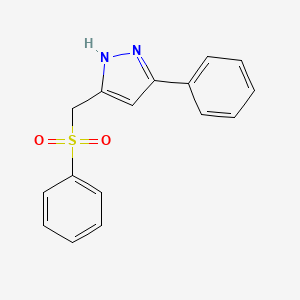
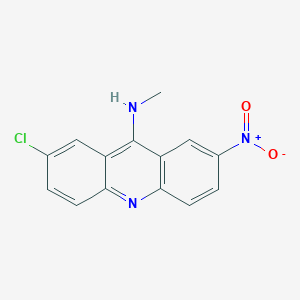
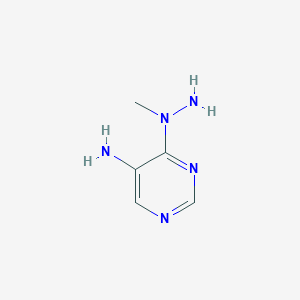
![[4-(5-Ethyl-2-pyrimidinyl)phenyl]acetaldehyde](/img/structure/B12925398.png)
![7-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine](/img/structure/B12925402.png)
